

3-Oxooctadecanoic Acid: A Technical Guide to its Biological Functions and Therapeutic Potential

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Compound of Interest

Compound Name: 3-Oxooctadecanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxooctadecanoic acid, a C18 long-chain beta-keto fatty acid, is an intriguing endogenous metabolite positioned at the crossroads of fatty acid synthesis and metabolism. While its direct biological roles are still under active investigation, emerging evidence suggests its involvement in crucial cellular processes, including energy metabolism, inflammatory signaling, and potentially as a modulator of receptor activity. This technical guide provides a comprehensive overview of the current understanding of **3-oxooctadecanoic acid**, detailing its metabolic pathways, potential signaling functions, and its implications in health and disease. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this and related fatty acid metabolites.

Introduction

3-Oxooctadecanoic acid, also known as 3-ketostearic acid or 3-oxostearate, is a saturated fatty acid with a ketone group at the beta-position (C3).^{[1][2][3]} As an intermediate in fatty acid metabolism, its cellular concentration is likely tightly regulated.^{[4][5]} Beyond its role as a metabolic intermediate, recent research into the biological activities of other oxo and hydroxy fatty acids suggests that **3-oxooctadecanoic acid** may possess signaling properties, particularly in the context of inflammation and metabolic regulation.^[6] This guide synthesizes

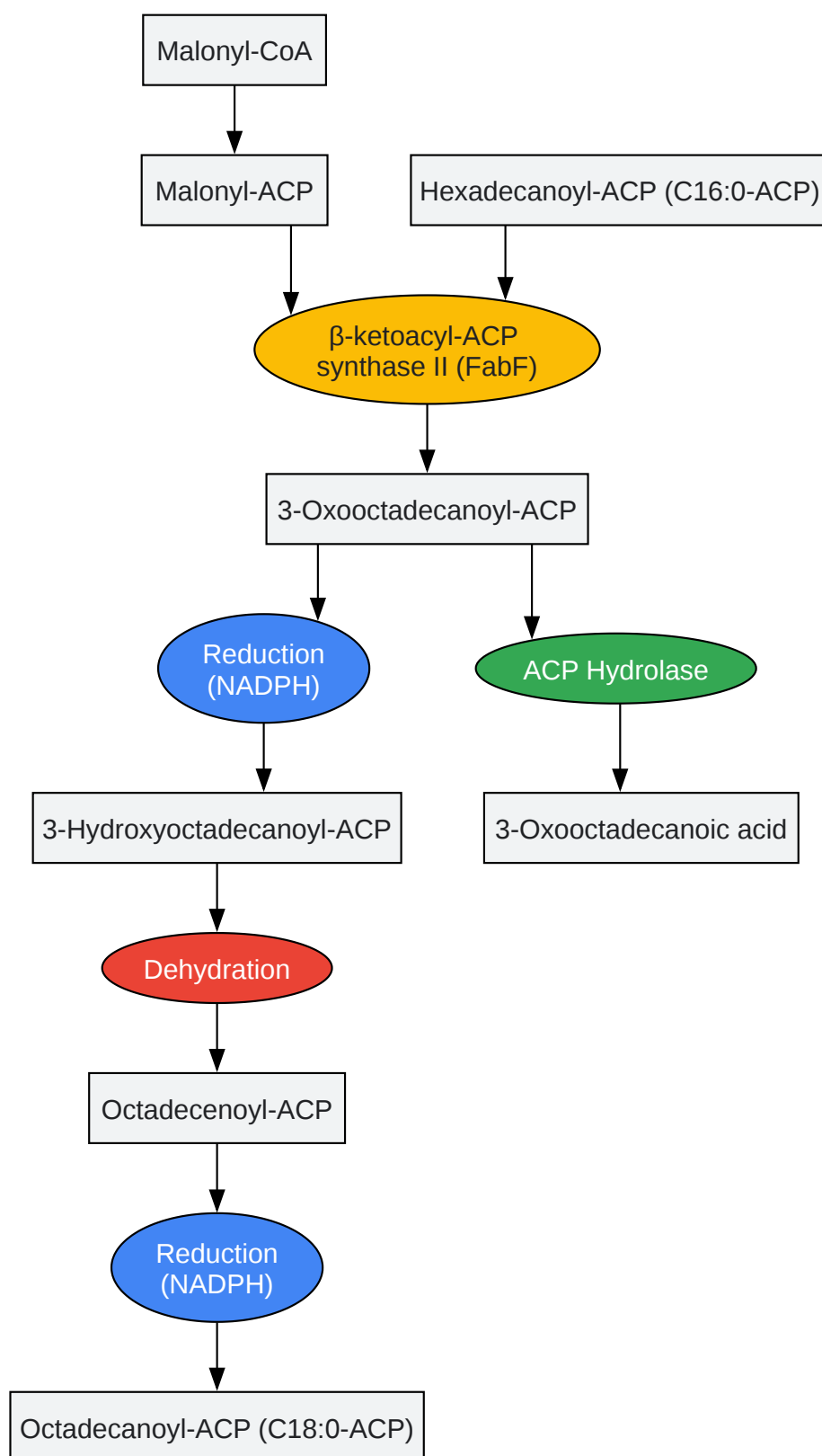
the available data on **3-oxooctadecanoic acid**, providing a framework for future research and therapeutic exploration.

Metabolism of 3-Oxooctadecanoic Acid

3-Oxooctadecanoic acid is a key intermediate in two fundamental metabolic pathways: fatty acid biosynthesis and fatty acid beta-oxidation.

Fatty Acid Biosynthesis (Type II)

In bacteria and plants, fatty acid synthesis occurs via the Type II fatty acid synthase (FAS) system. In this pathway, 3-oxooctadecanoyl-ACP is a direct precursor to stearoyl-ACP. The formation of 3-oxooctadecanoyl-ACP is catalyzed by β -ketoacyl-ACP synthase II (FabF), which condenses malonyl-ACP with a C16 acyl-ACP (palmitoyl-ACP). The 3-oxo group is subsequently reduced, dehydrated, and reduced again to form the saturated C18 acyl-ACP. The free fatty acid, **3-oxooctadecanoic acid**, can be released from its ACP conjugate.

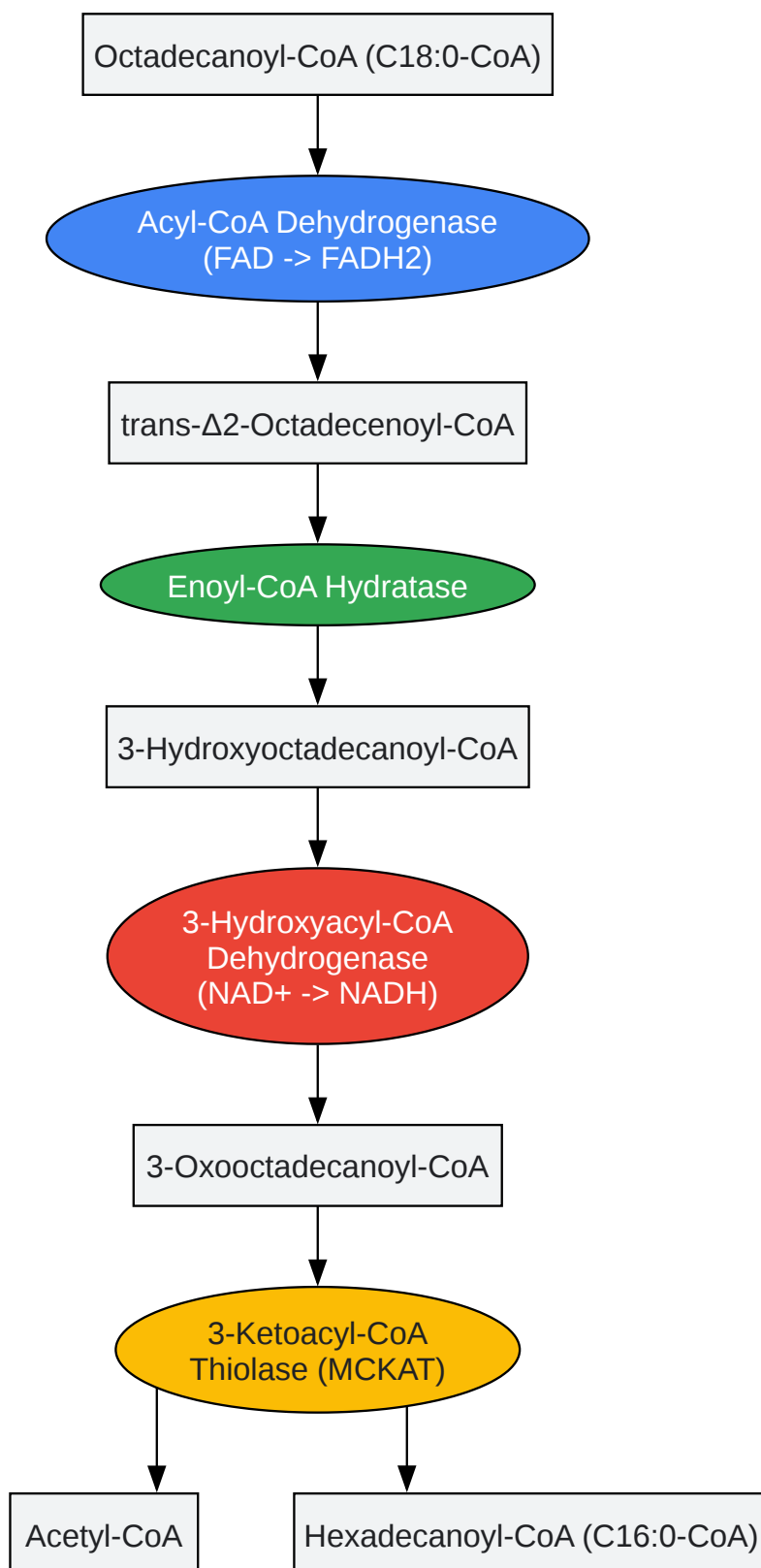


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Figure 1. Bacterial Fatty Acid Synthesis Pathway.

Mitochondrial Fatty Acid Beta-Oxidation

In mammals, 3-oxooctadecanoyl-CoA is the substrate for the final step in each cycle of mitochondrial beta-oxidation of long-chain fatty acids. The enzyme 3-ketoacyl-CoA thiolase catalyzes the thiolytic cleavage of 3-oxooctadecanoyl-CoA, yielding acetyl-CoA and a C16 acyl-CoA (palmitoyl-CoA), which can then undergo further rounds of beta-oxidation.[1][7]



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Figure 2. Mitochondrial Beta-Oxidation Pathway.

Potential Biological Functions and Signaling Pathways

While direct signaling roles for **3-oxooctadecanoic acid** are not yet fully elucidated, research on structurally related fatty acids provides compelling hypotheses for its potential functions.

Pro-inflammatory Signaling via GPR84

The G protein-coupled receptor GPR84 is activated by medium-chain fatty acids and has been implicated in pro-inflammatory responses.^{[6][8]} Notably, studies have shown that 2- and 3-hydroxy medium-chain fatty acids are more potent agonists of GPR84 than their non-hydroxylated counterparts.^[6] This suggests that 3-hydroxyoctadecanoic acid, the reduced form of **3-oxooctadecanoic acid**, could be an endogenous ligand for a long-chain fatty acid-sensing GPCR, potentially GPR84 or a related receptor. Activation of GPR84 in immune cells such as macrophages and neutrophils leads to chemotaxis and enhanced production of pro-inflammatory cytokines like IL-8 and TNF- α .^{[6][9]}

Ligand	Receptor	EC50 (μ M)	Cell Type	Reference
2-hydroxy capric acid (C10)	GPR84	31	GPR84-expressing cells	^[6]
3-hydroxy capric acid (C10)	GPR84	230	GPR84-expressing cells	^[6]
2-hydroxy lauric acid (C12)	GPR84	9.9	GPR84-expressing cells	^[6]
3-hydroxy lauric acid (C12)	GPR84	13	GPR84-expressing cells	^[6]

Table 1: Agonist Activity of Hydroxy Fatty Acids on GPR84

Modulation of Inflammatory Pathways (NF- κ B and MAPK)

Other oxo-fatty acids have demonstrated anti-inflammatory properties through the inhibition of key inflammatory signaling pathways. For instance, 13-oxo-octadecadienoic acid (13-oxo-ODA)

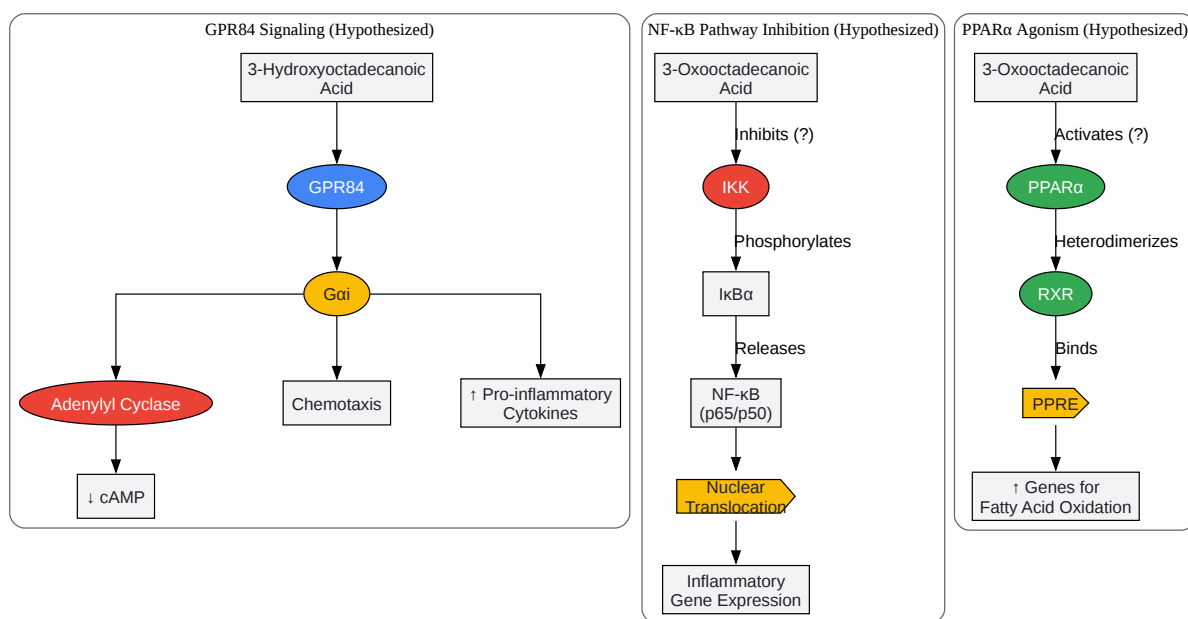
has been shown to suppress the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinases (MAPKs) in macrophages.[10] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF- α , and IL-1 β . [11] Given the structural similarities, it is plausible that **3-oxooctadecanoic acid** could exert similar anti-inflammatory effects.

Compound	Pathway Inhibited	IC50	Cell Type	Reference
13-KODE	NF- κ B nuclear translocation	~50 μ M	RAW 264.7 macrophages	
13-KODE	NO production	~75 μ M	RAW 264.7 macrophages	

Table 2: Anti-inflammatory Activity of a Related Oxo-Fatty Acid

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[12][13] Various fatty acids and their derivatives are known to be endogenous ligands for PPARs.[12] For example, 13-oxo-ODA has been identified as a potent PPAR α agonist, leading to a decrease in plasma and hepatic triglycerides.[14] Activation of PPAR α is a key mechanism for the therapeutic effects of fibrate drugs used to treat dyslipidemia. The potential for **3-oxooctadecanoic acid** to act as a PPAR agonist warrants further investigation, as this could have significant implications for the treatment of metabolic disorders.



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Figure 3. Hypothesized Signaling Pathways.

Role in Disease

Metabolic Syndrome and Diabetes

Given its position in fatty acid metabolism and the potential for PPAR α agonism, **3-oxooctadecanoic acid** may play a role in metabolic syndrome and type 2 diabetes. Dysregulation of fatty acid oxidation is a hallmark of these conditions. Further research is needed to determine if circulating levels of **3-oxooctadecanoic acid** are altered in these disease states and whether modulating its levels could have therapeutic benefits.

Cancer

Cancer cells exhibit altered metabolic phenotypes, including changes in fatty acid metabolism, to support their rapid proliferation.[15][16] While the specific role of **3-oxooctadecanoic acid** in cancer is not well-defined, studies have shown that levels of very-long-chain fatty acids are elevated in breast cancer tissue.[17] The metabolic flux through fatty acid synthesis and oxidation pathways is a critical determinant of cancer cell survival and proliferation, making the enzymes involved in **3-oxooctadecanoic acid** metabolism potential therapeutic targets.

Inflammatory Diseases

As discussed, related oxo- and hydroxy-fatty acids have demonstrated both pro- and anti-inflammatory activities. The net effect of **3-oxooctadecanoic acid** in inflammatory diseases will likely depend on the specific context, the cell types involved, and the predominant signaling pathways it modulates. Its potential to influence immune cell function makes it a molecule of interest in autoimmune diseases, atherosclerosis, and other chronic inflammatory conditions.

Experimental Protocols

Quantification of 3-Oxooctadecanoic Acid in Biological Samples

Accurate quantification of **3-oxooctadecanoic acid** is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods.

5.1.1. Sample Preparation (Liquid-Liquid Extraction for LC-MS/MS)

- To 100 μ L of plasma or serum, add a suitable internal standard (e.g., a stable isotope-labeled analog of **3-oxooctadecanoic acid**).

- Add 300 μ L of a cold extraction solvent (e.g., methanol or a 2:1 mixture of chloroform and methanol).
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

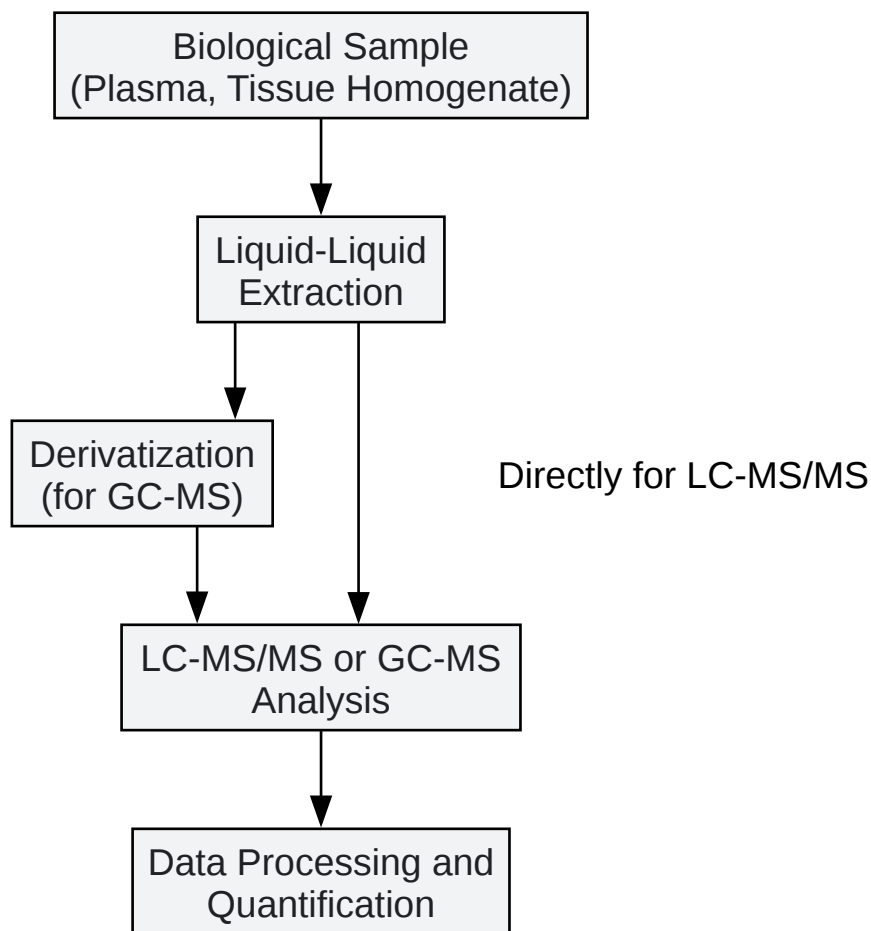
5.1.2. Derivatization for GC-MS Analysis

Due to its polarity, **3-oxooctadecanoic acid** requires derivatization for GC-MS analysis. A two-step process involving methoximation of the keto group followed by silylation of the carboxylic acid is recommended.

- To the dried extract, add 50 μ L of 20 mg/mL methoxyamine hydrochloride in pyridine.
- Incubate at 60°C for 30 minutes.
- Add 50 μ L of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
- Incubate at 60°C for 30 minutes.
- The sample is now ready for GC-MS analysis.

Parameter	LC-MS/MS	GC-MS
Limit of Detection (LOD)	0.01 - 1.0 ng/mL	0.1 - 5.0 ng/mL
Limit of Quantification (LOQ)	0.05 - 5.0 ng/mL	0.5 - 20.0 ng/mL
Linear Dynamic Range	3 - 5 orders of magnitude	2 - 4 orders of magnitude
Precision (%RSD)	< 15%	< 20%
Accuracy (%Bias)	\pm 15%	\pm 20%

Table 3: Comparison of Analytical Methods for Quantification



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